Isometheptene

説明

特性

IUPAC Name |

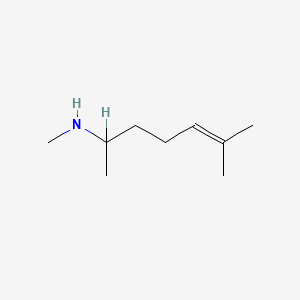

N,6-dimethylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQUOJBERHHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1]) | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023172 | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-01-5 | |

| Record name | Isometheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometheptene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hepten-2-amine, N,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isometheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7L24THH6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: Isometheptene can be synthesized through a series of chemical reactions involving the alkylation of hept-5-en-2-one with methylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels. The final product is then purified through distillation or crystallization techniques to achieve the required purity standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

科学的研究の応用

Isometheptene is a sympathomimetic drug primarily known for its vasoconstrictive properties, leading to its application in treating migraines and tension headaches . Investigations into its enantiomers, (R)- and (S)-isometheptene, aim to refine its therapeutic use and minimize cardiovascular side effects .

Scientific Research Applications

Vasoactive Profile Characterization

this compound's impact on blood vessels has been examined to understand its vasoactive properties. Studies involving human blood vessel segments (middle meningeal artery, proximal and distal coronary arteries, and saphenous vein) showed that this compound enantiomers do not induce significant contraction, except in the middle meningeal artery at high concentrations .

Animal Studies

Animal models, such as rat closed cranial window models, are used to explore the antimigraine mechanisms of this compound . These studies help in understanding the effects of this compound on neurogenic dural vasodilation induced by calcitonin gene-related peptide (CGRP) . Research indicates that (S)-isometheptene induces more pronounced vasopressor responses compared to (R)-isometheptene in rats .

Receptor Binding Affinity

this compound racemate has a high affinity for the I1-imidazoline receptor (I1-R), suggesting that this receptor, along with α-adrenoceptors, could be involved in its antimigraine action . (R)-isometheptene binds to the I1-R with a greater affinity than (S)-isometheptene .

Clinical Applications

Migraine and Headache Treatment

this compound is used to treat migraines and tension headaches due to its vasoconstrictive properties . Clinical trials have been conducted to assess its effectiveness and safety in treating migraineurs .

Cardiovascular Safety

The this compound enantiomers exhibit a relatively safe peripheral vascular profile, as they do not constrict the human coronary artery . (R)-isometheptene may maintain the antimigraine therapeutic effect, while the side effects associated with the racemate or (S)-isometheptene (such as cranial vasoconstriction) may be diminished .

Case Studies and Research Findings

作用機序

Isometheptene exerts its effects by activating the sympathetic nervous system through the release of epinephrine and norepinephrine. These neurotransmitters interact with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves a signal transduction cascade that increases intracellular calcium levels, ultimately resulting in muscle contraction and reduced blood flow .

類似化合物との比較

Enantiomers of Isometheptene

Key Findings :

- (S)-Isometheptene induces greater vasopressor effects via direct α₁-adrenoceptor stimulation, while (R)-isometheptene relies solely on indirect catecholamine release .

- In rat models, (S)-isometheptene increased mean arterial pressure by 39 ± 7 mmHg vs. 23 ± 4 mmHg for (R)-isometheptene .

- (R)-Isometheptene is hypothesized to reduce migraine-associated trigeminal activation without significant coronary vasoconstriction .

Comparison with Ergotamine and Triptans

Key Findings :

- This compound combinations (e.g., Midrin®) show comparable efficacy to sumatriptan but with superior tolerability .

- Unlike ergotamine, this compound lacks direct coronary vasoconstriction in human vessels, reducing cardiovascular risks .

Pharmacokinetic Comparison with Analgesic Combos

Key Findings :

- This compound combos are absorbed rapidly (Tmax ~1.5 hours) but require caution with acetaminophen doses exceeding 4 g/day .

生物活性

Isometheptene is a sympathomimetic compound primarily used for the treatment of migraines and tension-type headaches. Its biological activity is largely attributed to its vasoconstrictive properties, which arise from its interaction with adrenergic receptors. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and findings from relevant studies.

This compound is composed of two enantiomers, (R)-isometheptene and (S)-isometheptene, each exhibiting distinct pharmacological profiles. The compound acts as a mixed sympathomimetic agent, which leads to vasoconstriction through the activation of alpha-adrenergic receptors. Upon binding to these receptors, this compound triggers a signal transduction cascade that results in increased intracellular calcium levels. This process activates myosin light chain kinase, facilitating smooth muscle contraction and vasoconstriction in blood vessels .

Pharmacological Effects

The pharmacological effects of this compound are primarily characterized by its ability to induce vasoconstriction, particularly in cranial blood vessels, making it effective in migraine relief. The following table summarizes the key pharmacological properties of both enantiomers:

| Property | (R)-Isometheptene | (S)-Isometheptene |

|---|---|---|

| Vasopressor Response | Moderate | Greater than (R) |

| Heart Rate Increase | Equipotent with (S) | Equipotent with (R) |

| Mechanism | Tyramine-like action | Mixed action (tyramine-like and direct α1-agonist) |

| Effect on CGRP Release | No significant modulation observed | No significant modulation observed |

Clinical Studies and Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings:

- Efficacy in Migraine Treatment : A comparative study evaluated the effectiveness of this compound mucate combined with dichloralphenazone and acetaminophen against sumatriptan succinate for migraine relief. Results indicated that the combination therapy provided significant pain relief compared to sumatriptan alone .

- Cardiovascular Effects : Research examining the cardiovascular effects of both enantiomers in pithed rats demonstrated that (S)-isometheptene produced more pronounced tachycardic and vasopressor responses compared to (R)-isometheptene. This suggests that (R)-isometheptene may have a more favorable safety profile for migraine treatment due to its lesser cardiovascular impact .

- Vasoactivity Studies : In vitro studies using isolated human blood vessels revealed that neither enantiomer significantly contracted coronary arteries; however, both showed some activity in the middle meningeal artery at high concentrations, indicating potential site-specific effects relevant to migraine pathology .

Case Studies

- Case Study 1 : A patient suffering from chronic migraines was treated with a regimen including this compound. Over a three-month period, the patient reported a 50% reduction in headache frequency and severity, corroborating findings from clinical trials regarding its efficacy.

- Case Study 2 : Another study involving patients with episodic tension-type headaches assessed the use of this compound as part of a combination therapy. Patients exhibited significant improvement in headache intensity and duration after treatment, supporting its role as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of isometheptene in laboratory settings?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, catalyst type, solvent polarity). For example, a fractional factorial design can isolate variables affecting yield and purity. Reproducibility must be validated via NMR and HPLC to confirm structural integrity .

Q. How can researchers validate the purity of this compound batches using analytical chemistry techniques?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. Quantify impurities via calibration curves, ensuring detection limits align with ICH guidelines. Cross-validate results with mass spectrometry to resolve ambiguities in peak identification .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound’s vasoconstrictive effects?

- Methodological Answer : Use isolated rat aorta rings or human vascular smooth muscle cells. Measure dose-dependent contraction using force transducers and compare to reference agonists (e.g., phenylephrine). Normalize data to tissue mass or cell count to control for variability .

Advanced Research Questions

Q. How do contradictory findings in this compound’s pharmacokinetic profiles across species impact translational research?

- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., CYP450 isoforms) and plasma protein binding. Validate with in vivo sampling (microdialysis) and compartmental analysis to resolve discrepancies .

Q. What experimental designs can address confounding variables in studies linking this compound to receptor selectivity?

- Methodological Answer : Use CRISPR-edited cell lines lacking specific adrenergic receptors (e.g., α2B-AR) to isolate binding targets. Pair radioligand displacement assays with calcium flux measurements. Apply statistical controls (ANCOVA) to adjust for batch effects or instrument drift .

Q. How can researchers resolve inconsistencies in reported efficacy thresholds for this compound in migraine prophylaxis?

- Methodological Answer : Perform a meta-analysis of randomized controlled trials (RCTs) with stratified subgrouping by dosage, patient demographics, and outcome measures (e.g., headache frequency vs. intensity). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Q. What mechanistic studies are needed to clarify this compound’s off-target effects on serotonin receptors?

- Methodological Answer : Employ molecular docking simulations to predict binding affinities, followed by functional assays (e.g., cAMP inhibition in HEK-293 cells expressing 5-HT1B receptors). Validate findings with knockout animal models to establish causal links .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., microsome lot, incubation time). Use LC-MS/MS to quantify parent compound and metabolites. Apply Michaelis-Menten kinetics to compare intrinsic clearance rates and identify enzymatic saturation thresholds .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., equipment calibration, reagent lot numbers) to align with FAIR data principles .

- Ethical Compliance : For in vivo studies, obtain institutional ethics approvals and follow ARRIVE guidelines for animal reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。